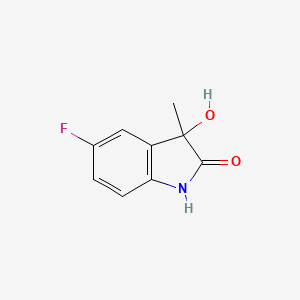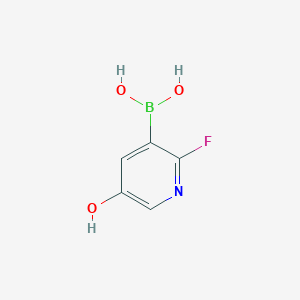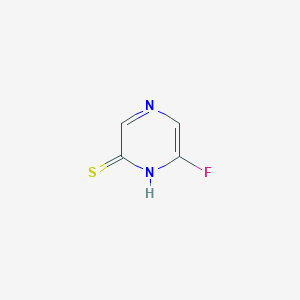![molecular formula C16H15NO2 B11758614 Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate](/img/structure/B11758614.png)
Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-[1-(cyanométhyl)cyclobutyl]éthynyl)benzoate de méthyle est un composé organique présentant une structure complexe avec un cycle cyclobutyle, un groupe cyanométhyle et une liaison éthynyle attachée à un ester benzoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(2-[1-(cyanométhyl)cyclobutyl]éthynyl)benzoate de méthyle implique généralement plusieurs étapes, en commençant par la préparation du cycle cyclobutyle et du groupe cyanométhyle. Une méthode courante implique l'utilisation du couplage de Suzuki-Miyaura, qui est une réaction de formation de liaison carbone-carbone catalysée par des métaux de transition largement appliquée . Cette réaction est connue pour ses conditions douces et tolérantes aux groupes fonctionnels, ce qui la rend appropriée pour la synthèse de molécules organiques complexes.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-[1-(cyanométhyl)cyclobutyl]éthynyl)benzoate de méthyle peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier en position benzylique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, la température, le solvant et le catalyseur jouant un rôle crucial.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Le 4-(2-[1-(cyanométhyl)cyclobutyl]éthynyl)benzoate de méthyle a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 4-(2-[1-(cyanométhyl)cyclobutyl]éthynyl)benzoate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure unique du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-cyanobenzoate de méthyle : Un analogue plus simple avec une structure de cyanobenzoate.
Composés cyclobutylméthyliques : Composés présentant un cycle cyclobutyle et divers groupes fonctionnels.
Unicité
Le 4-(2-[1-(cyanométhyl)cyclobutyl]éthynyl)benzoate de méthyle est unique en raison de sa combinaison d'un cycle cyclobutyle, d'un groupe cyanométhyle et d'une liaison éthynyle, qui lui confèrent des propriétés chimiques et une réactivité distinctes. Cette unicité le rend précieux pour des applications de recherche spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C16H15NO2 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
methyl 4-[2-[1-(cyanomethyl)cyclobutyl]ethynyl]benzoate |
InChI |
InChI=1S/C16H15NO2/c1-19-15(18)14-5-3-13(4-6-14)7-10-16(11-12-17)8-2-9-16/h3-6H,2,8-9,11H2,1H3 |
Clé InChI |
CSPLWMNWALHMJZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C#CC2(CCC2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)


![7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758570.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758580.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)

![8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758601.png)
![tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11758606.png)


![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
